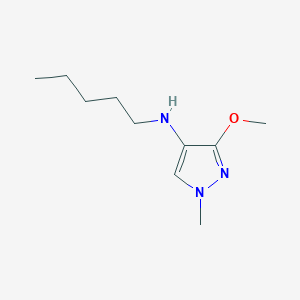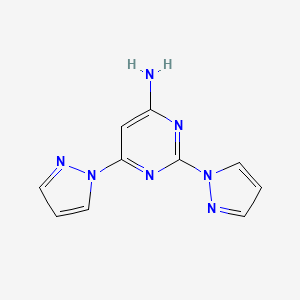![molecular formula C11H15F2N5 B11737325 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737325.png)
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings and a difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole rings. The difluoroethyl group is introduced through a nucleophilic substitution reaction, where a suitable difluoroethylating agent reacts with a pyrazole precursor. The final step involves the formation of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl pyrazole derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-4-amine
- **N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-5-amine
Uniqueness
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15F2N5 |
|---|---|
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8-3-11(16-17(8)2)14-4-9-5-15-18(6-9)7-10(12)13/h3,5-6,10H,4,7H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
KLIJVHLFOWTZQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737251.png)


![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11737262.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11737269.png)
![[(3,4-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11737270.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B11737291.png)
amine](/img/structure/B11737292.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737298.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737301.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737302.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737307.png)
![6-[3-(dimethylamino)prop-2-enoyl]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11737313.png)
